molecular formula C22H23N3OS2 B10983541 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B10983541
M. Wt: 409.6 g/mol
InChI Key: QRURVTVKYRLXNC-XBXARRHUSA-N
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Description

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a piperazine ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling with the thiophene ring. One common synthetic route involves the use of microwave-assisted reactions to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone involves its interaction with molecular targets such as serotonin receptors. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone is unique due to its combination of piperazine, thiazole, and thiophene rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23N3OS2

Molecular Weight

409.6 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C22H23N3OS2/c26-21(16-19-17-28-22(23-19)20-9-5-15-27-20)25-13-11-24(12-14-25)10-4-8-18-6-2-1-3-7-18/h1-9,15,17H,10-14,16H2/b8-4+

InChI Key

QRURVTVKYRLXNC-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CSC(=N3)C4=CC=CS4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)C4=CC=CS4

Origin of Product

United States

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